molecular formula C10H19N3O3 B1421625 Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 359803-43-3

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1421625
CAS No.: 359803-43-3
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19N3O3 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with the CAS number 359803-43-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H19_{19}N3_3O3_3, with a molecular weight of approximately 229.28 g/mol. The compound features a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding the product with an approximate yield of 87%. The reaction mechanism involves the formation of the hydrazinecarbonyl moiety, which is pivotal for its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating enzymatic activities involved in cancer cell proliferation. Specifically, it has been suggested that such compounds could inhibit kinases or phosphatases that play critical roles in metabolic pathways associated with tumorigenesis .

A study highlighted that derivatives of hydrazine compounds can affect signaling pathways such as PI3K/Akt, which are often dysregulated in various cancers. Inhibiting these pathways could potentially lead to reduced tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with receptors that regulate cell growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of hydrazine derivatives. For instance:

  • Antimalarial Activity : A related class of hydrazone compounds demonstrated significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests a potential pathway for exploring the antimalarial properties of pyrrolidine derivatives .
  • Toxicity Assessments : In vivo studies on related compounds have shown minimal toxicity while providing therapeutic benefits, indicating a favorable safety profile for further development .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H19_{19}N3_3O3_3
Molecular Weight229.28 g/mol
CAS Number359803-43-3
Yield from Synthesis~87%

Properties

IUPAC Name

tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGMUMFSVOZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679045
Record name tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359803-43-3
Record name tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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